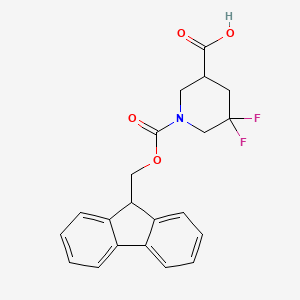

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid

CAS No.: 2253632-16-3

Cat. No.: VC4512475

Molecular Formula: C21H19F2NO4

Molecular Weight: 387.383

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2253632-16-3 |

|---|---|

| Molecular Formula | C21H19F2NO4 |

| Molecular Weight | 387.383 |

| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C21H19F2NO4/c22-21(23)9-13(19(25)26)10-24(12-21)20(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,26) |

| Standard InChI Key | XKRAFFIPIKIDNT-UHFFFAOYSA-N |

| SMILES | C1C(CN(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The molecular formula of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid is C₂₁H₁₉F₂NO₄, with a molecular weight of 387.383 g/mol. The structure comprises three key components:

-

Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) moiety is attached to the piperidine nitrogen, providing temporary protection during synthetic sequences. This group is selectively removable under mild basic conditions (e.g., piperidine), making it ideal for iterative peptide elongation .

-

5,5-Difluoropiperidine Ring: The piperidine scaffold is substituted with two fluorine atoms at the 5-position, conferring enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

-

Carboxylic Acid Functionality: Positioned at the 3-carbon of the piperidine ring, the carboxylic acid group enables further derivatization via amide bond formation or esterification .

The stereochemistry of the piperidine ring and the fluorine substituents is critical for biological activity in downstream applications. Enantiomerically pure forms, such as the (R)- and (S)-configurations, are often required for chiral drug candidates, as evidenced by related compounds in patent literature .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of this compound typically follows a multi-step protocol:

-

Piperidine Ring Formation: A piperidine precursor is functionalized with fluorine atoms via electrophilic fluorination or nucleophilic substitution. For example, 5,5-difluoropiperidine-3-carboxylic acid may be synthesized using diethylaminosulfur trifluoride (DAST) as a fluorinating agent.

-

Fmoc Protection: The nitrogen atom of the piperidine ring is protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as triethylamine. This step ensures chemoselectivity in subsequent reactions .

-

Carboxylic Acid Activation: The carboxylic acid group is activated using coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) to facilitate peptide bond formation .

A representative synthetic route is summarized in Table 1.

Table 1: Key Synthetic Steps and Reagents

Analytical Characterization

The compound is characterized using:

-

NMR Spectroscopy: ¹⁹F NMR confirms the presence of two equivalent fluorine atoms (δ ≈ -120 ppm).

-

Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 387.383.

-

HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95% .

Applications in Pharmaceutical Research

Peptide Synthesis

The Fmoc group’s orthogonality makes this compound invaluable in SPPS. For instance, it has been employed in the synthesis of fluorinated peptidomimetics targeting protease enzymes . The fluorine atoms improve resistance to enzymatic degradation, extending the half-life of therapeutic peptides.

Drug Discovery

Patent literature highlights its role as a building block for KRAS inhibitors, where the difluoropiperidine moiety disrupts protein-protein interactions in oncology targets . Additionally, the carboxylic acid group facilitates conjugation to nanoparticles for targeted drug delivery .

Stability and Reactivity

Chemical Stability

The Fmoc group is stable under neutral and acidic conditions but cleaved by 20% piperidine in DMF . The difluoropiperidine ring exhibits resistance to oxidation, while the carboxylic acid is prone to decarboxylation at elevated temperatures (>150°C).

Comparative Analysis with Analogues

Table 2: Comparison of Fluorinated Piperidine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume